Monoguaiacol carbonate

Description

Guaiacol carbonate (CAS 553-17-3), also known as bis(2-methoxyphenyl) carbonate, is a methoxy-substituted aromatic carbonate ester. Its molecular formula is C₁₅H₁₄O₅ (corrected from conflicting reports in literature) , with a molecular weight of 274.27 g/mol. Structurally, it consists of two 2-methoxyphenyl groups linked by a carbonate ester bridge.

Properties

IUPAC Name |

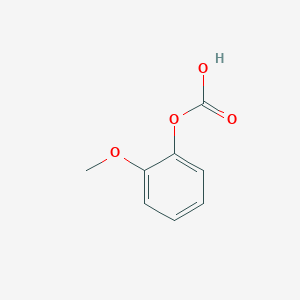

(2-methoxyphenyl) hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGZANHKHAQMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4112-90-7 | |

| Record name | Monoguaiacol carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOGUAIACOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW11JIF3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Three-Phase Methylation System

The patent US3374276A details a low-pressure (≤20 atm), three-phase reaction system comprising:

-

Aqueous phase : Contains divalent metal salts (e.g., Ba²⁺, Ca²⁺) of catechol.

-

Organic solvent phase : Water-immiscible solvent (e.g., toluene) to extract guaiacol.

Mechanistic Insights :

-

Catechol reacts with metal chlorides (e.g., BaCl₂) to form water-insoluble divalent salts.

-

Methyl chloride undergoes nucleophilic substitution at the catechol oxygen, facilitated by the metal’s Lewis acidity.

-

Guaiacol partitions into the organic phase, minimizing overmethylation to veratrole (1,2-dimethoxybenzene).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 75–150°C |

| Pressure | <300 psi |

| Solvent | Toluene, xylene |

| Methyl chloride | Equimolar to catechol |

| Yield | 85–90% (crude) |

| Veratrole byproduct | ≤8% |

This method’s scalability and safety profile make it preferable to traditional diazotization of o-anisidine.

Carbonate Esterification Strategies

This compound synthesis likely involves coupling guaiacol with a carbonate source. Two pathways emerge as feasible:

Phosgene-Mediated Carbonate Formation

While phosgene (COCl₂) is highly toxic, its reactivity with phenolic compounds is well-documented. The reaction proceeds as:

Challenges :

UV-Assisted Chlorination and Carbonate Formation

The patent EP2045249B1 describes a photochemical method for synthesizing monochloroethylene carbonate, which can be adapted for guaiacol derivatives:

Reaction Setup :

-

Liquid-phase circulation : Guaiacol dissolved in ethylene carbonate.

-

UV irradiation : High-pressure mercury lamp (λ = 254 nm) activates chlorine gas.

-

Inert gas sparging : Nitrogen removes HCl byproduct and prevents overchlorination.

Key Parameters :

| Parameter | Value |

|---|---|

| UV intensity | 150 W |

| Temperature | 40–60°C |

| Chlorine flow rate | 0.5–1.0 L/min |

| Nitrogen sparging | Countercurrent flow |

This method avoids hazardous reagents but requires specialized equipment for UV irradiation and gas handling.

Enantioselective and Catalytic Approaches

Advanced synthetic strategies from meroterpenoid research suggest enantioselective routes using:

Carbonyl-Directed Functionalization

The Psoralea corylifolia meroterpenoid synthesis employs carbonyl groups to direct stereochemistry. For this compound:

-

Asymmetric catalysis : Chiral ligands (e.g., BINOL) coordinate to transition metals (Pd, Cu).

-

Michael addition/α-arylation : Builds the carbonate moiety with stereochemical control.

Example Protocol :

-

Catalyst : CuI/(R)-BINAP complex.

-

Reagents : Diaryliodonium salts for aryl transfer.

Comparative Analysis of Methods

Purification and Characterization

Crude this compound requires:

-

Solvent extraction : Separate unreacted guaiacol using NaOH washes.

-

Distillation : Remove low-boiling solvents (e.g., toluene) under reduced pressure.

-

Crystallization : Hexane/ethyl acetate mixtures yield high-purity product.

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 6.8–7.1 (aromatic), δ 3.8 (OCH₃), δ 4.5–5.0 (carbonate -O-CO-O-).

Industrial and Environmental Considerations

-

Waste management : Metal chloride byproducts (e.g., BaCl₂) from methylation require precipitation as sulfates.

-

Green chemistry : Replace phosgene with dimethyl carbonate (DMC) in transesterification:

Chemical Reactions Analysis

Types of Reactions: Monoguaiacol carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form hydroquinones.

Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products:

Oxidation: Quinones and other oxidation products.

Reduction: Hydroquinones.

Substitution: Various substituted guaiacol derivatives depending on the nucleophile used.

Scientific Research Applications

Monoguaiacol carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is used in studies related to enzyme activity and metabolic pathways.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of monoguaiacol carbonate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, this compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

- Solubility :

- Applications :

Comparison with Structurally and Functionally Similar Compounds

Diallyl Diglycol Carbonate

Molecular Formula : C₁₂H₁₈O₅

Molecular Weight : 242.27 g/mol

Key Differences :

- Structure : Contains allyl groups (-CH₂CH=CH₂) and ethylene glycol linkages instead of methoxyphenyl groups .

- Applications: Used in optical plastics (e.g., lenses) due to high transparency and thermal stability .

- Safety : Classified as a hazardous material due to flammability, whereas guaiacol carbonate primarily requires dust inhalation precautions .

Diphenyl Carbonate

Molecular Formula : C₁₃H₁₀O₃

Molecular Weight : 214.22 g/mol

Key Differences :

Data Table: Comparative Analysis

| Property | Guaiacol Carbonate | Diallyl Diglycol Carbonate | Diphenyl Carbonate |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₄O₅ | C₁₂H₁₈O₅ | C₁₃H₁₀O₃ |

| Molecular Weight (g/mol) | 274.27 | 242.27 | 214.22 |

| Solubility | DMSO, PEG300, Corn Oil | Polymerized form only | Chloroform, THF |

| Primary Use | Polycarbonate polyols | Optical plastics | Polycarbonate resins |

| Safety Concerns | Dust inhalation | Flammability | Low toxicity |

Research Findings and Contradictions

- Structural Clarification : Discrepancies in molecular formula (C₈H₈O₄ vs. C₁₅H₁₄O₅) for guaiacol carbonate were resolved through structural analysis, confirming C₁₅H₁₄O₅ as correct .

- Functional Performance: Guaiacol carbonate’s methoxy groups enhance solubility in polar solvents compared to non-substituted carbonates like diphenyl carbonate .

- Industrial Relevance : Diallyl diglycol carbonate outperforms guaiacol carbonate in optical applications but requires more complex handling protocols .

Biological Activity

Chemical Structure and Properties

Monoguaiacol carbonate is characterized by its unique chemical structure, which includes a guaiacol moiety linked to a carbonate group. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Chemical Structure

- IUPAC Name : 1-Hydroxy-2-methoxy-4-(methoxycarbonyl)benzene

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

Enzyme Modulation

One of the primary biological activities of MGC is its ability to modulate enzyme activity. Research indicates that MGC can influence various metabolic pathways by acting as an inhibitor or activator of specific enzymes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones.

Antioxidant Properties

MGC exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects. Studies have demonstrated that MGC can enhance the antioxidant defense system by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

MGC has been found to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies indicate that MGC can downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MGC in a rat model of neurodegeneration induced by oxidative stress. The results showed that administration of MGC significantly improved cognitive function and reduced neuronal damage, as evidenced by histological analysis and behavioral tests. The study concluded that MGC's antioxidant properties play a crucial role in its neuroprotective effects.

Study 2: Anti-cancer Activity

Another research focused on the anti-cancer potential of MGC against breast cancer cell lines. The findings revealed that MGC inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that MGC activates caspase pathways, leading to programmed cell death in cancer cells.

Study 3: Metabolic Modulation

A metabolic profiling study assessed the impact of MGC on glucose metabolism in diabetic mice. The results indicated that MGC administration improved insulin sensitivity and reduced blood glucose levels. These findings suggest that MGC may have therapeutic potential for managing diabetes through modulation of metabolic pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Enzyme Modulation | Inhibition/activation of cytochrome P450 | |

| Antioxidant Activity | Scavenging free radicals, upregulating SOD | |

| Anti-inflammatory | Downregulation of IL-6 and TNF-α | |

| Neuroprotection | Cognitive improvement, reduced neuronal damage | Study 1 |

| Anti-cancer Activity | Induction of apoptosis in breast cancer cells | Study 2 |

| Metabolic Modulation | Improved insulin sensitivity in diabetic mice | Study 3 |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing monoguaiacol carbonate in laboratory settings?

- Synthesis : The compound is typically synthesized via esterification of guaiacol with carbonyl chloride under controlled pH and temperature. A reflux setup with anhydrous conditions is recommended to minimize hydrolysis .

- Characterization : Use NMR (e.g., H, C) to confirm structural integrity, focusing on the carbonate group’s resonance at ~155-160 ppm. HPLC with UV detection (λ = 280 nm) ensures purity (>98%). Include melting point analysis and FT-IR for functional group validation .

- Data Validation : Cross-check spectral data with computational tools (e.g., ChemDraw simulations) and reference databases like SciFinder or Reaxys .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Experimental Design :

- Variables : Temperature (25–60°C), pH (3–10), and exposure to UV light.

- Methods : Accelerated stability testing via HPLC to monitor degradation products. Use kinetic modeling (zero-/first-order) to predict shelf life .

- Controls : Include inert atmospheres (N) to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Root Cause Analysis :

- Purity Discrepancies : Verify supplier certifications and conduct elemental analysis (CHNS/O) to detect trace impurities .

- Assay Variability : Replicate bioassays (e.g., antimicrobial testing) using standardized protocols (CLSI guidelines) and include positive/negative controls .

- Statistical Reconciliation : Apply meta-analysis tools (RevMan, Cochrane Handbook) to harmonize datasets from divergent studies .

Q. What advanced analytical techniques are suitable for elucidating this compound’s interaction with biological macromolecules?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) with immobilized enzymes (e.g., cytochrome P450) .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model binding conformations and free energy landscapes .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions .

Q. How can researchers optimize this compound’s synthetic yield while minimizing hazardous byproducts?

- Methodological Strategies :

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios, catalysts (e.g., DMAP), and reaction time .

- Green Chemistry : Replace carbonyl chloride with dimethyl carbonate in solvent-free conditions to reduce toxicity .

- Byproduct Analysis : Use GC-MS to identify and quantify side products; refine purification via flash chromatography .

- Table : Example optimization parameters:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 40–80°C | 60°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Reaction Time | 2–12 h | 8 h |

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound research?

- Documentation : Follow the BJOC guidelines for experimental sections, including exact equipment models, solvent grades, and batch numbers .

- Data Sharing : Deposit spectral data in public repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address gaps in the existing literature on this compound?

- Scoping Reviews : Use frameworks by Arksey & O’Malley to map understudied areas (e.g., environmental toxicity) and prioritize research questions .

- Collaborative Platforms : Engage in forums like NASA Earthdata or Cochrane networks to crowdsource data and methodologies .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Assessment : Review SDS for acute toxicity (LD) and implement fume hoods for synthesis .

- Exposure Monitoring : Use passive samplers or real-time sensors to track airborne concentrations, referencing OSHA guidelines .

Data Presentation and Publication

Q. How should conflicting spectral data for this compound be presented in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.